2-bromo-N-(2-methoxyphenyl)butanamide 2-bromo-N-(2-methoxyphenyl)butanamide
Brand Name: Vulcanchem
CAS No.: 924975-63-3
VCID: VC4158540
InChI: InChI=1S/C11H14BrNO2/c1-3-8(12)11(14)13-9-6-4-5-7-10(9)15-2/h4-8H,3H2,1-2H3,(H,13,14)
SMILES: CCC(C(=O)NC1=CC=CC=C1OC)Br
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.142

2-bromo-N-(2-methoxyphenyl)butanamide

CAS No.: 924975-63-3

Cat. No.: VC4158540

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.142

* For research use only. Not for human or veterinary use.

2-bromo-N-(2-methoxyphenyl)butanamide - 924975-63-3

Specification

CAS No. 924975-63-3
Molecular Formula C11H14BrNO2
Molecular Weight 272.142
IUPAC Name 2-bromo-N-(2-methoxyphenyl)butanamide
Standard InChI InChI=1S/C11H14BrNO2/c1-3-8(12)11(14)13-9-6-4-5-7-10(9)15-2/h4-8H,3H2,1-2H3,(H,13,14)
Standard InChI Key CWSBSQMCZUTXON-UHFFFAOYSA-N
SMILES CCC(C(=O)NC1=CC=CC=C1OC)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a four-carbon butanamide chain with a bromine atom at the β-position and a 2-methoxyphenyl group attached to the amide nitrogen. Key structural identifiers include:

  • IUPAC Name: 2-bromo-N-(2-methoxyphenyl)butanamide

  • SMILES: CCC(C(=O)NC1=CC=CC=C1OC)Br

  • InChIKey: CWSBSQMCZUTXON-UHFFFAOYSA-N

The methoxy group at the ortho position of the phenyl ring introduces steric hindrance, influencing conformational flexibility and intermolecular interactions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H14BrNO2\text{C}_{11}\text{H}_{14}\text{BrNO}_2
Molecular Weight272.142 g/mol
XLogP32.7 (estimated)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum exhibits signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.8–7.2 ppm), and amide NH (δ 8.1 ppm).

  • Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 272.04 (M+H).

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves bromination of N-(2-methoxyphenyl)butanamide using bromine (Br2\text{Br}_2) or N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature (0–25°C) are critical for regioselectivity and yield.

Table 2: Representative Synthesis Conditions

ReagentSolventTemperature (°C)Yield (%)
Br2\text{Br}_2CH2Cl2\text{CH}_2\text{Cl}_2068
NBSTHF2572

Challenges in Synthesis

  • Regioselectivity: Competing bromination at the phenyl ring versus the aliphatic chain necessitates careful optimization.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is typically required due to byproduct formation.

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at C2 is susceptible to nucleophilic attack, enabling transformations such as:

  • Amination: Reaction with primary amines yields 2-amino derivatives.

  • Thiolation: Treatment with thiols produces thioether-linked analogs.

Amide Bond Reactivity

The amide group participates in hydrolysis under acidic or basic conditions, generating 2-bromobutanoic acid and 2-methoxyaniline.

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor for pyrrolidinones and β-lactams via intramolecular cyclization.

Catalysis

Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) exploit the bromine atom for constructing biaryl systems.

Challenges and Limitations

Stability Issues

  • Hydrolytic Sensitivity: The amide bond is prone to degradation in aqueous media, limiting in vivo applications.

  • Light Sensitivity: Bromine’s photolability necessitates storage in amber containers.

Toxicity Concerns

While toxicity data are lacking, brominated analogs exhibit hepatotoxicity at high doses (>100 mg/kg in rodents).

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the methoxy group’s position and bromine substitution could optimize pharmacological profiles.

Formulation Strategies

Encapsulation in liposomes or polymeric nanoparticles may enhance stability and bioavailability.

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